USP25/28 inhibitor AZ1
CAS No.: 2165322-94-9
Cat. No.: VC0519922
Molecular Formula: C17H16BrF4NO2
Molecular Weight: 422.22
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2165322-94-9 |
---|---|
Molecular Formula | C17H16BrF4NO2 |
Molecular Weight | 422.22 |
IUPAC Name | 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |
Standard InChI | InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |
Standard InChI Key | ITHSFXDGKQYOED-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
USP25/28 inhibitor AZ1 is a benzylaminoethanol derivative with the molecular formula C17H16BrF4NO2 and a molecular weight of 422.2 g/mol . Its IUPAC name is 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol . The compound features a bromophenyl moiety that plays a crucial role in its binding to target proteins, along with fluorinated components that are essential for its inhibitory activity .
The chemical structure of AZ1 is characterized by aromatic rings oriented approximately perpendicular to each other when bound to their target proteins . The bromophenyl-moiety of the molecule embeds parallel to helix α6 into a hydrophobic pocket of USP28, while the aminoethanol chain extends towards the protein surface where it forms hydrogen bonds with specific residues .
Structure-Activity Relationship
Previous structure-activity analyses of the AZ-series inhibitors revealed that fluorine-carrying substitutions on the benzoxy-substituent of the AZ-scaffold are essential for USP28 binding and inhibition . Different substituted molecules in the AZ series (AZ1: -F/-CF3; AZ2: -O-CF3; AZ4: 3x-F) inhibited USP28/USP25 in a high nanomolar to low micromolar range, while potency was significantly diminished for the non-fluoro-substituted variant AZ3 .
Table 1: Key Chemical Properties of USP25/28 Inhibitor AZ1
Property | Value |
---|---|
Molecular Formula | C17H16BrF4NO2 |
Molecular Weight | 422.2 g/mol |
Key Functional Groups | Bromophenyl, fluorinated components, aminoethanol chain |
Physical Form | Not specified in available data |
CID (PubChem) | 135397656 |
Mechanism of Action
AZ1 functions as a potent inhibitor of both USP28 and USP25 deubiquitylases, which are enzymes involved in the removal of ubiquitin from protein substrates . These deubiquitylases play critical roles in stabilizing various oncogenes and proteins involved in disease pathways, making them valuable therapeutic targets .
Binding Mode and Specificity
Structural studies have revealed that AZ1 binds to USP28 at the Ub-tail binding channel—at the distal end of a cleft formed at the intersection between the thumb, palm, and finger subdomains of the protein . This binding site is highly conserved between USP28 and USP25, explaining the bi-specificity of AZ1 for both enzymes . The inhibitor's aromatic rings become entirely buried in the cleft during binding, while the aminoethanol chain extends towards the protein surface where it forms hydrogen bonds with D265 and Q315 .
A major driver for AZ1's binding to USP28 appears to be its bromophenyl-moiety, which embeds parallel to helix α6 into a hydrophobic pocket mainly formed by the side chains of L180, F186, L264, M288, and F292 . The aromatic F292 side chain interacts with the bromophenyl ring via π-stacking, providing additional stability to the interaction .
Structural Basis for Inhibition
High-resolution crystal structures of USP28-inhibitor complexes (including AZ1) have been solved, providing detailed insights into the binding mechanism . These structures revealed that AZ1 and other inhibitors (VSM and FT206) bind at different overlapping positions inside the same hydrophobic cleft in USP28 . This cleft acts as a binding surface for the globular domain of the distal Ub moiety of the cleaved substrate .
The shared binding site is equivalent to the cleft previously identified in USP25 as the binding site for the auto-inhibitory UCID-tip, explaining the bi-specificity of these inhibitors . Inhibitor binding prevents conformational changes of the S1-site and thus its transition into a substrate-binding competent state .
Therapeutic Applications
USP25/28 inhibitor AZ1 has demonstrated significant therapeutic potential across multiple disease contexts, particularly in cancer and neurodegenerative disorders .
Cancer Applications
AZ1 has been successfully used as an in vivo probe to assess the function of both USP28 and USP25 in cancer models . Prieto-Garcia et al. demonstrated that AZ1 blocks USP28-dependent stabilization of ΔNp63, leading to a decrease in squamous cell carcinoma (SCC) transplanted tumor size and number . This finding highlights AZ1's potential as a cancer therapeutic, particularly for malignancies dependent on USP28 activity.
Furthermore, inhibition of USP25 by AZ1 in a mouse model was shown to suppress inflammation linked to bacterial infections in the intestine and enhance the immune response while inhibiting the activity of USP25 in promoting intestinal cancer . These findings suggest that AZ1 may have applications in treating or preventing intestinal cancers.
Neurodegenerative Disease Applications
One of the most promising applications of AZ1 is in the treatment of Alzheimer's disease (AD) . Studies have shown that AZ1 mitigates the neuropathological hallmarks of AD by attenuating microglial activation, of which USP25 is a critical regulator . This effect was demonstrated in 5xFAD mice, a model for neuronal deficits linked to trisomy 21 .
Additional research has confirmed that pharmacological inhibition of USP25 with AZ1 markedly reduced amyloid plaque burden in 5×FAD mice . When administered intraperitoneally to 5×FAD mice (20 mg/kg/day, daily injection, 28 days), AZ1 led to a reduction in the number of amyloid plaques in brain sections compared to vehicle controls .
Molecular Mechanisms Underlying Therapeutic Effects
In Alzheimer's disease models, the therapeutic effects of AZ1 appear to be mediated through regulation of APP processing and BACE1 activity . Studies have shown that USP25 promotes BACE1 deubiquitination and APP β cleavage, key processes in Aβ generation . AZ1 administration reduced the protein amounts of APP and APP-CTFs in the cortices of 5×FAD mice compared with vehicle controls .
Table 2: Therapeutic Applications of USP25/28 Inhibitor AZ1
Research Findings
In Vitro Studies
In vitro enzymatic activity assays using purified recombinant USP25 catalytic domain with a fluorogenic substrate (ubiquitin derived at the C-terminus with rhodamine-110) demonstrated that AZ1 exhibits potent inhibitory activity against the USP25 enzyme with an IC50 value of 4.834 μM . These findings confirm the direct inhibitory effect of AZ1 on USP25 enzymatic activity.
Structural studies have provided detailed insights into the binding mode of AZ1 to USP28 . The USP28Δtip variant was used to solve the inhibitor-bound structures containing AZ1 with diffraction data extending to a resolution of 2.8 Å . Well-defined electron density allowed the modeling of the entire inhibitor molecule after molecular replacement in both USP28Δtip molecules of the asymmetric unit for AZ1 .
In Vivo Studies
AZ1 has demonstrated efficacy in multiple in vivo models of disease . In cancer models, AZ1 treatment led to decreased squamous cell carcinoma tumor size and number through inhibition of USP28-dependent stabilization of ΔNp63 . In intestinal inflammation and cancer models, AZ1 suppressed inflammation linked to bacterial infections while inhibiting USP25 activity in promoting intestinal cancer .
In Alzheimer's disease models, AZ1 administration (20 mg/kg/day, daily injection, 28 days) to 5×FAD mice reduced amyloid plaque burden compared to vehicle controls . Immunoblot analyses confirmed that AZ1 administration reduced the protein amounts of APP and APP-CTFs in the cortices of 5×FAD mice , providing mechanistic insights into its therapeutic effects.
Comparative Studies with Other USP25/28 Inhibitors
AZ1 is one of three benzylaminoethanol derivatives (AZ1, AZ2, and AZ4) identified as potent inhibitors of USP28 and USP25 . Structural studies have also characterized two other USP25/28 inhibitors: Vismodegib (VSM) and FT206 . All three compounds (AZ1, VSM, and FT206) bind at different overlapping positions inside the same hydrophobic cleft in USP28 and USP25 .
While VSM is an FDA-approved drug for treating basal cell carcinoma that acts as an inhibitor of the hedgehog signaling pathway, it was later discovered to also bind and inhibit USP28 and USP25 . FT206, a representative of a large series of substituted thienopyridine-carboxamides, was found to exhibit cytotoxic effects in USP28-dependent lung SCC cells with significantly higher efficiency than AZ1 .
Table 3: Comparison of USP25/28 Inhibitors
Inhibitor | Chemical Class | Key Features | Relative Potency | Notable Applications |
---|---|---|---|---|
AZ1 | Benzylaminoethanol derivative | Bromophenyl-moiety, fluorinated components | IC50 = 4.834 μM for USP25 | SCC, Alzheimer's disease, intestinal inflammation |
VSM (Vismodegib) | FDA-approved SMO antagonist | Hedgehog pathway inhibitor with USP25/28 activity | Not specified in available data | Basal cell carcinoma, colorectal cancer |
FT206 | Thienopyridine-carboxamide | Improved drug-metabolism and pharmacokinetic properties | Higher efficiency than AZ1 in lung SCC | Lung SCC, PDAC tumors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume